N-[(2S,3R,4R,5S,6R)-2-(Benzyloxy)-5-hydroxy-6-(hydroxymethyl)-4-methoxyoxan-3-YL]acetamide
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Overview
Description
Benzyl 2-acetamido-2-deoxy-3-O-methyl-a-D-glucopyranoside is a monosaccharide derivative with a unique structure that makes it a crucial component in pharmaceutical research. This compound is widely used in the biomedical industry for the development of drugs and research into various diseases. Its structure allows it to target specific pathways and interactions related to compound delivery, glycosylation processes, and cell signaling.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-acetamido-2-deoxy-3-O-methyl-a-D-glucopyranoside typically involves the glycosylation of a suitable acceptor with a protected glucosamine donor. The reaction conditions often include the use of a Lewis acid catalyst, such as boron trifluoride etherate, to promote the glycosylation reaction. The reaction is usually carried out in an anhydrous solvent like dichloromethane at low temperatures to ensure high yield and selectivity.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis in cGMP (current Good Manufacturing Practice) facilities. The process includes multiple steps of purification and quality control to ensure the final product meets the required standards. The production is carried out in cleanroom environments to prevent contamination and ensure the highest quality of the compound.
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-acetamido-2-deoxy-3-O-methyl-a-D-glucopyranoside undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like sodium periodate, leading to the formation of aldehyde or carboxylic acid derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in the formation of alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or acetamido groups, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Sodium periodate in aqueous solution.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions include aldehyde, alcohol, and substituted derivatives, which can be further utilized in various chemical and biological applications.
Scientific Research Applications
Benzyl 2-acetamido-2-deoxy-3-O-methyl-a-D-glucopyranoside has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex carbohydrates and glycosides.
Biology: Serves as a substrate for studying glycosylation processes and enzyme activities.
Medicine: Utilized in the development of drugs targeting specific pathways, such as glycosylation inhibitors for cancer therapy.
Industry: Employed in the production of glycosylated compounds for various industrial applications.
Mechanism of Action
The mechanism of action of Benzyl 2-acetamido-2-deoxy-3-O-methyl-a-D-glucopyranoside involves its interaction with specific molecular targets and pathways. It acts as a substrate for glycosyltransferases, enzymes that catalyze the transfer of sugar moieties to acceptor molecules. This process is crucial for the biosynthesis of glycoproteins and glycolipids, which play essential roles in cell signaling, adhesion, and immune response.
Comparison with Similar Compounds
Similar Compounds
Benzyl 2-acetamido-2-deoxy-α-D-glucopyranoside: Another glucosamine derivative with similar applications in glycosylation studies.
Benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-α-D-glucopyranoside: Used as a building block for the synthesis of N-acetyl muramic acid and similar compounds.
Benzyl 2-acetamido-2-deoxy-α-D-galactopyranoside: Inhibits O-linked glycosylation and disrupts glycoprotein targeting in cell lines.
Uniqueness
Benzyl 2-acetamido-2-deoxy-3-O-methyl-a-D-glucopyranoside is unique due to its specific structure, which allows it to be used in targeted drug delivery and glycosylation processes. Its ability to interact with specific molecular pathways makes it a valuable tool in pharmaceutical research and development.
Properties
Molecular Formula |
C16H23NO6 |
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Molecular Weight |
325.36 g/mol |
IUPAC Name |
N-[5-hydroxy-6-(hydroxymethyl)-4-methoxy-2-phenylmethoxyoxan-3-yl]acetamide |
InChI |
InChI=1S/C16H23NO6/c1-10(19)17-13-15(21-2)14(20)12(8-18)23-16(13)22-9-11-6-4-3-5-7-11/h3-7,12-16,18,20H,8-9H2,1-2H3,(H,17,19) |
InChI Key |
CQYQHQHAWKRHIV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OCC2=CC=CC=C2)CO)O)OC |
Origin of Product |
United States |
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